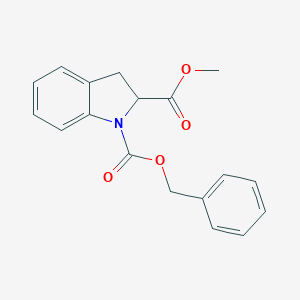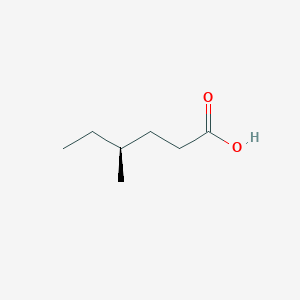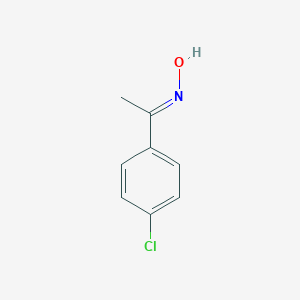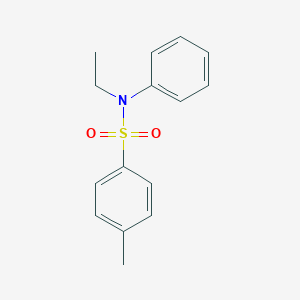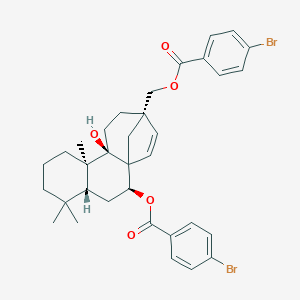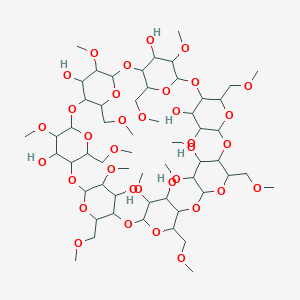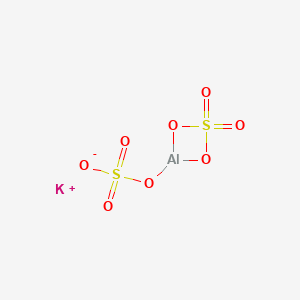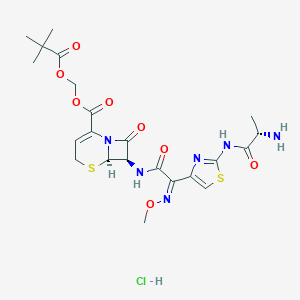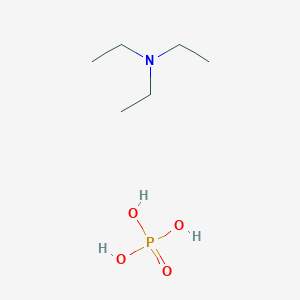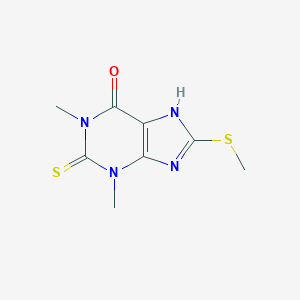
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one, commonly known as Methylthioadenosine (MTA), is a naturally occurring purine nucleoside found in various organisms. MTA is a metabolite of S-adenosylmethionine (SAM), a well-known methyl donor in biological systems. MTA plays a crucial role in regulating various biological processes, including gene expression, protein synthesis, and cell signaling. Due to its unique chemical properties, MTA has gained significant attention in scientific research for its potential therapeutic applications.
Mechanism Of Action
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one exerts its biological effects by regulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth, proliferation, and inflammation.
Biochemical And Physiological Effects
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have various biochemical and physiological effects, including the regulation of gene expression, protein synthesis, and cell signaling. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has also been shown to regulate the levels of SAM, a key methyl donor in biological systems, and to modulate the activity of various enzymes involved in methylation reactions.
Advantages And Limitations For Lab Experiments
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has several advantages for laboratory experiments, including its stability, solubility, and availability. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Future Directions
There are several future directions for research on 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one, including the development of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one analogs with improved pharmacological properties, the identification of novel targets for 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one, and the elucidation of the mechanisms underlying its biological effects. Additionally, further studies are needed to determine the efficacy and safety of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one in various disease models and to explore its potential therapeutic applications in humans.
In conclusion, Methylthioadenosine (1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one) is a naturally occurring purine nucleoside with potential therapeutic applications in various diseases. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one exerts its biological effects by regulating various signaling pathways and has been shown to have anti-tumor, anti-inflammatory, and neuroprotective properties. While 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has several advantages for laboratory experiments, further research is needed to fully understand its biological effects and potential therapeutic applications.
Synthesis Methods
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one involves the reaction between adenine and 5'-methylthioribose-1-phosphate, followed by the removal of the phosphate group. Enzymatic synthesis of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one involves the transfer of a methyl group from SAM to adenine, catalyzed by 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one phosphorylase.
Scientific Research Applications
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has also been shown to have anti-inflammatory properties, reducing inflammation in various animal models of inflammatory diseases. Additionally, 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
properties
CAS RN |
1784-69-6 |
|---|---|
Product Name |
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one |
Molecular Formula |
C8H10N4OS2 |
Molecular Weight |
242.3 g/mol |
IUPAC Name |
1,3-dimethyl-8-methylsulfanyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C8H10N4OS2/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10) |
InChI Key |
YDGHQFFQQUAJHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC |
Other CAS RN |
1784-69-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



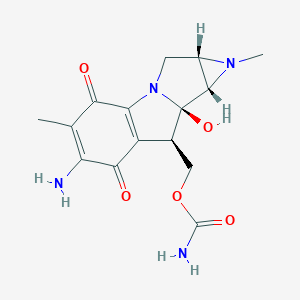
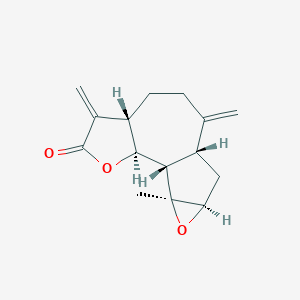
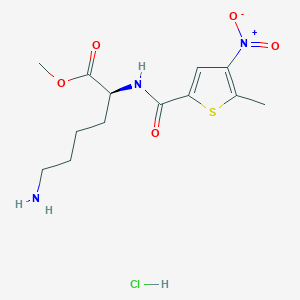
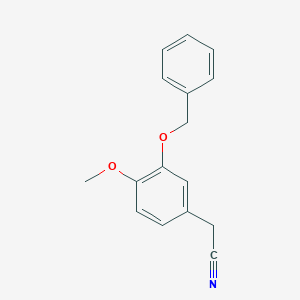
![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
